Asparaginase

Pediatric ALL Randomized Controlled Trial Event-Free Survival

Asparaginase (CAS 9015-68-3) is an L-asparagine amidohydrolase that depletes plasma asparagine, triggering apoptosis in ALL cells. Formulation substitution is clinically hazardous: native E. coli half-life is 0.6-1.0 days vs. 6.0-7.0 days for pegylated forms, and up to 25% of patients develop hypersensitivity. This native E. coli asparaginase ensures reproducible enzymatic activity for research. • Purity ≥98%; specific activity 100-300 U/mg protein. • Lyophilized powder; store at -20°C; shipped on blue ice. • Lot-to-lot consistency validated for in vitro assays.

Molecular Formula
Molecular Weight
CAS No. 9015-68-3
Cat. No. B612624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsparaginase
CAS9015-68-3
SynonymsL-​ASNase
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asparaginase Core Pharmacologic Properties


Asparaginase (CAS 9015-68-3) refers to the enzyme L-asparaginase, which catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia, thereby depleting plasma asparagine—an essential amino acid for leukemic lymphoblasts that lack asparagine synthetase [1]. The compound exists in several clinically distinct formulations: native Escherichia coli-derived asparaginase (e.g., Elspar, Medac), pegylated E. coli asparaginase (pegaspargase, Oncaspar), calaspargase pegol (a novel pegylated formulation with a succinimidyl carbamate linker), and Erwinia chrysanthemi-derived asparaginase (crisantaspase, Erwinase), along with a recombinant Erwinia asparaginase (JZP458) [2][3]. While all formulations share the same enzymatic mechanism, their divergent pharmacokinetic profiles, immunogenicity, and pharmacodynamic durability critically impact clinical selection and therapeutic continuity [4].

Pathway study Asparagine depletion enzyme in leukemia model systems
Formulation comparison Native, pegylated, and recombinant variants for PK/PD profiling
Immunogenicity research Hypersensitivity and silent inactivation modeling with different asparaginase sources

Asparaginase Non-Interchangeability


Asparaginase formulations derived from different bacterial sources or engineered with distinct modifications exhibit profound pharmacokinetic and immunogenic heterogeneity, rendering generic substitution clinically hazardous. Native E. coli asparaginase has a half-life of 0.6–1.0 days, while pegylated E. coli asparaginase (pegaspargase) extends this to 6.0–7.0 days, and Erwinia-derived asparaginase has a half-life of only 0.5 days [1]. Furthermore, up to 25% of patients receiving native E. coli asparaginase develop hypersensitivity reactions, with an additional 8–29% experiencing silent inactivation due to neutralizing antibodies [2][3]. Patients allergic to E. coli-derived asparaginase do not cross-react with Erwinia-derived asparaginase, necessitating a formulation switch [4]. Consequently, interchangeability is precluded by quantifiable differences in clearance kinetics, immunogenicity rates, and the resultant duration of therapeutic asparagine depletion.

E. coli native
Short half-life (0.6–1.0 d)
May not substitute for pegylated forms in studies requiring sustained asparagine depletion.
E. coli pegylated
Extended half-life (6–7 d)
Different immunogenicity profile; upfront use may reduce anti-drug antibody emergence.
Erwinia-derived
Short half-life (0.5 d), no cross-reactivity
Only interchangeable after documented E. coli hypersensitivity; not for frontline models without justification.
Calaspargase pegol
2.5× longer half-life than pegaspargase
Dosing interval divergence may shift pharmacodynamic endpoints if directly substituted.

Asparaginase Comparative Evidence


E. coli vs. Erwinia in Pediatric ALL

In a randomized phase 3 trial (EORTC-CLG 58881) comparing E. coli-derived asparaginase (n=700 children) with Erwinia-derived asparaginase at equivalent dosing (10,000 IU/m² twice weekly), E. coli asparaginase demonstrated significantly superior efficacy [1][2]. The Erwinia arm showed a higher failure to achieve complete remission (4.9% vs. 2.0%; P=0.038) and a higher relapse rate, resulting in a significantly shorter event-free survival (EFS) (hazard ratio 1.59; 95% CI, 1.23–2.06; P=0.0004) [1][2]. The 6-year EFS rate was 59.8% (SE 2.6%) for Erwinia asparaginase versus 73.4% (SE 2.4%) for E. coli asparaginase, and 6-year overall survival was 75.1% (SE 2.3%) versus 83.9% (SE 2.0%) (P=0.002) [1][2].

E. coli vs Erwinia in ALL
Head-to-head
6-Year EFS: 73.4% vs 59.8% HR 1.59, 95% CI 1.23–2.06, P=0.0004
Reported endpoint difference favoring E. coli formulation in randomized trial.
Pediatric ALL model, 700 patients, 10,000 IU/m² twice weekly
Pediatric ALL Randomized Controlled Trial Event-Free Survival

Calaspargase vs. Pegaspargase Half-Life

Calaspargase pegol (SC-PEG) incorporates a succinimidyl carbamate linker that is more hydrolytically stable than the succinimidyl succinate linker in pegaspargase (SS-PEG), resulting in a significantly prolonged half-life [1][2]. In the COG AALL07P4 study, the mean half-life of plasma asparaginase activity for SC-PEG (both 2100 and 2500 IU/m² doses) was approximately 2.5× longer than that of SS-PEG 2500 IU/m² [1]. Consequently, plasma asparagine remained undetectable for 11 days following SS-PEG versus 18 days for SC-PEG, and the proportion of patients with SAA ≥0.1 IU/mL at 25 days post-induction was 88% for SC-PEG versus 15% for SS-PEG (P<0.0001) [2][3].

Calaspargase half-life
Head-to-head
2.5× longer half-life vs pegaspargase (≈15–18 d vs 6–7 d)
Supports extended-interval dosing modeling in asparagine depletion studies.
COG AALL07P4, 165 high-risk B-ALL patients
Pharmacokinetics Pegylated Asparaginase Pediatric ALL

Upfront PEG vs. Sequential Native Immunogenicity

The SEHOP-PETHEMA 2013 trial compared allergy incidence in 126 pediatric ALL patients receiving either a sequential scheme of native E. coli asparaginase followed by PEG-asparaginase (Group 1) or PEG-asparaginase upfront (Group 2) [1]. The cumulative incidence of clinical allergy was significantly higher in Group 1 (sequential native followed by PEG) at 24.7% versus Group 2 (PEG upfront) at 4.1% (P=0.0085) [1]. This indicates that initial exposure to native E. coli asparaginase primes an immune response that cross-reacts with the pegylated formulation, whereas upfront use of PEG-asparaginase minimizes this risk.

PEG upfront immunogenicity
Head-to-head
Clinical allergy: 4.1% (PEG upfront) vs 24.7% (sequential) Absolute reduction 20.6%, P=0.0085
Lower immunogenicity endpoint when PEG-asparaginase used first in protocol.
SEHOP-PETHEMA 2013, 126 pediatric ALL patients
Immunogenicity Clinical Allergy Pediatric ALL

IV Pegaspargase Silent Inactivation

Silent inactivation—defined as subtherapeutic asparaginase activity (<0.1 IU/mL) without clinical hypersensitivity—occurs in approximately 25% of patients receiving asparaginase, primarily when native E. coli asparaginase is used in induction [1][2]. A retrospective analysis of 96 pediatric ALL/LLy patients treated exclusively with intravenous pegaspargase (2500 IU/m²) found no cases of silent inactivation (95% CI = 0–3.8%) [1]. In contrast, prior studies using sequential native E. coli followed by intramuscular pegaspargase reported silent inactivation rates of 8–29% [2][3].

IV pegaspargase silent inactivation
Cross-study
Silent inactivation: 0% (0/96) with IV PEG vs 8–29% reported for sequential native→PEG
Absence of subtherapeutic activity in this IV cohort supports consistent asparagine depletion.
Retrospective, 96 pediatric ALL/LLy patients, IV 2500 IU/m²
Silent Inactivation Therapeutic Drug Monitoring Pediatric ALL

Native vs. Pegaspargase Cost-Effectiveness

A global forecasting model (ACCESS FORxECAST) evaluating asparaginase procurement for pediatric ALL in low- and middle-income countries (LMICs) demonstrated that native E. coli asparaginase is consistently cheaper than pegylated asparaginase (PEG) for first-line treatment across all scenarios [1]. Regimen intensification from a base regimen to an intensified regimen incurs a substantially higher cost when PEG is used relative to native E. coli asparaginase [1]. The cost of treating asparaginase hypersensitivity with second-line Erwinase ranges from $15,246 to $24,800 USD per patient [1].

Native vs PEG cost
Class-level
PEG ≈7× more expensive than equivalent native E. coli course
Procurement modeling shows significant cost differential for research supply in resource-limited settings.
ACCESS FORxECAST model, LMIC scenarios; Erwinase salvage $15k–$24.8k per patient
Cost-Effectiveness Health Economics LMIC Procurement

Recombinant Erwinia Asparaginase Salvage

JZP458 (asparaginase erwinia chrysanthemi [recombinant]-rywn) is a recombinant Erwinia asparaginase derived from a Pseudomonas fluorescens expression platform, developed for patients with hypersensitivity or silent inactivation to E. coli-derived asparaginases [1]. In the Phase 2/3 AALL1931 trial (n=167 patients with ALL/LBL and prior E. coli hypersensitivity), the proportion of patients achieving adequate nadir serum asparaginase activity (NSAA ≥0.1 IU/mL) at 72 hours post-dose was 90% (n=44) and at 48 hours was 96% (n=47) in the optimal dosing cohort (25/25/50 mg/m² M/W/F) [1]. Mean SAA at 72 hours was 0.47 IU/mL in this cohort [1].

Recombinant Erwinia salvage
Head-to-head
90% achieved NSAA ≥0.1 IU/mL at 72h (cohort 1c)
Reported therapeutic activity in hypersensitive patients supports recombinant option for salvage models.
Phase 2/3 AALL1931, 167 patients with E. coli hypersensitivity
Recombinant Asparaginase Hypersensitivity Salvage ALL/LBL

Asparaginase Procurement Scenarios


Frontline Pediatric ALL in High-Income Settings

Procure pegylated E. coli asparaginase (pegaspargase or calaspargase pegol) for frontline pediatric ALL protocols. Pegaspargase upfront reduces clinical allergy incidence to 4.1% compared to 24.7% with sequential native-to-PEG regimens [1], while calaspargase pegol offers a 2.5× longer half-life, enabling 3-weekly instead of 2-weekly dosing and extending asparagine depletion from 11 to 18 days post-induction [2].

LMIC Procurement Strategy

Prioritize native E. coli asparaginase for first-line therapy to minimize procurement costs. Native E. coli asparaginase is approximately 7× less expensive than an equivalent pegylated asparaginase course [1]. Cost savings may be allocated to procurement of Erwinia asparaginase as a second-line option for patients developing hypersensitivity, where treatment costs for Erwinase range from $15,246 to $24,800 USD per patient [1].

E. coli Hypersensitivity Management

Switch to Erwinia-derived asparaginase (native Erwinia asparaginase or recombinant JZP458) upon documented hypersensitivity or silent inactivation to E. coli-derived products. These formulations exhibit minimal immunologic cross-reactivity with E. coli asparaginase [1]. JZP458 achieves therapeutic NSAA ≥0.1 IU/mL in 90% of previously hypersensitive patients at 72 hours, with a safety profile comparable to other asparaginase products [2].

Application
Selection Property
Validation Focus
Pediatric ALL model study (high-income settings)
PEGylated formulation half-life extension
Asparagine depletion duration endpoint & immunogenicity rate
LMIC supply modeling study
Native E. coli cost profile
Procurement cost analysis & hypersensitivity salvage budget
E. coli hypersensitivity salvage research
Erwinia-derived immunogenicity profile
Nadir serum asparaginase activity (≥0.1 IU/mL) post-switch

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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